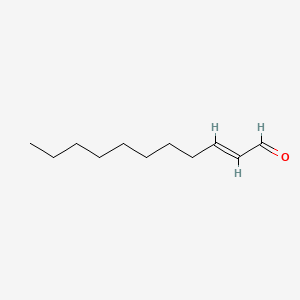
trans-2-Undecenal
描述
trans-2-Undecenal: is an organic compound with the molecular formula C11H20O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive citrus-like aroma and is found naturally in various plants, including coriander, fresh red pepper, and watermelon .
准备方法
Synthetic Routes and Reaction Conditions: trans-2-Undecenal can be synthesized through several methods. One common approach involves the oxidation of triolein, a triglyceride found in natural fats and oils, under heating conditions . Another method includes the reaction between 1-decene and crotonaldehyde, which involves a series of steps such as hydroformylation and subsequent hydrogenation .
Industrial Production Methods: In industrial settings, this compound is typically produced through the controlled oxidation of unsaturated fatty acids or their derivatives. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: trans-2-Undecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, trans-2-undecenol.
Substitution: It can participate in nucleophilic addition reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition reactions.
Major Products Formed:
Oxidation: Formation of trans-2-undecenoic acid.
Reduction: Formation of trans-2-undecenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: trans-2-Undecenal is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various chemical compounds .
Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to exhibit activity against a range of bacterial and fungal species, making it a potential candidate for developing new antimicrobial agents .
Medicine: Research has indicated that this compound may have potential therapeutic applications due to its antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy and safety in medical applications .
Industry: In the flavor and fragrance industry, this compound is used as a flavoring agent due to its pleasant citrus-like aroma. It is also used in the formulation of perfumes and other scented products .
作用机制
The mechanism of action of trans-2-Undecenal involves its interaction with microbial cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is primarily due to its aldehyde group, which can form covalent bonds with membrane proteins and lipids, thereby compromising the structural integrity of the membrane .
相似化合物的比较
- trans-2-Decenal
- trans-2-Dodecenal
- trans-2-Hexenal
- trans-2-Octenal
Comparison: trans-2-Undecenal is unique among its analogs due to its specific chain length and the position of the double bond. This gives it distinct physical and chemical properties, such as a higher boiling point and a unique aroma profile. While other similar compounds like trans-2-Decenal and trans-2-Dodecenal also have aldehyde groups and double bonds, their chain lengths and resulting properties differ, making this compound particularly valuable in specific applications .
属性
IUPAC Name |
(E)-undec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANBRUWVURLWGY-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904470 | |
| Record name | (2E)-2-Undecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 10.00 mm Hg | |
| Record name | 2-Undecenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.837-0.847 | |
| Record name | 2-Undecenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
53448-07-0, 1337-83-3, 2463-77-6 | |
| Record name | (E)-2-Undecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53448-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecenal, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Undecenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-Undecenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Undec-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-undec-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-UNDECENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNP3S9MG30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Undecenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-undecenal exhibit any biological activity?
A1: Yes, research indicates 2-undecenal possesses antifungal [, ], antibacterial [], and nematicidal [] properties.
Q2: How does 2-undecenal exert its antifungal effect?
A2: While the exact mechanism is not fully understood, research suggests 2-undecenal might act as a surfactant, disrupting the fungal plasma membrane and causing potassium ion leakage []. This disruption is thought to be non-specific, affecting membrane integrity directly.
Q3: Has the antifungal activity of 2-undecenal been tested on specific fungi?
A3: Yes, studies have demonstrated the efficacy of 2-undecenal against various plant pathogenic fungi, including Botrytis cinerea [], Cladosporium herbarum [], Fusarium temperatum [], Bipolaris oryzae [], Fusarium oxysporum [], Fusarium solani [], and Rhizoctonia solani [].
Q4: What about its nematicidal activity? Against which nematodes has it been tested?
A4: 2-Undecenal exhibited nematicidal activity against the root-knot nematode Meloidogyne javanica in a laboratory setting [].
Q5: Could 2-undecenal be used to control postharvest diseases in fruits?
A5: Research suggests potential. In a study, 2-undecenal effectively inhibited Fusarium temperatum growth on Manzano peppers, prolonging their shelf life and preserving their nutritional quality [].
Q6: Does 2-undecenal exhibit any activity against Leishmania parasites?
A6: While 2-undecenal itself hasn't been extensively studied in this context, its related compound (E)-2-dodecenal, also found in cilantro essential oil, showed promising activity against both promastigote and amastigote forms of Leishmania donovani []. This suggests a potential avenue for further investigation into 2-undecenal's antiparasitic properties.
Q7: Does 2-undecenal show any inhibitory effects on enzymes?
A7: One study found that (E)-2-undecenal, alongside other alkenals, demonstrated inhibitory effects on the plasma membrane H+-ATPase of Saccharomyces cerevisiae []. This inhibition impacted glucose-induced medium acidification, highlighting its potential to interfere with cellular processes.
Q8: Is 2-undecenal toxic to plants?
A8: A study using Arabidopsis thaliana as a model plant found no visible toxicity from 4-octyl-cyclopentenone, a compound structurally similar to 2-undecenal and sharing the α,β-unsaturated carbonyl moiety []. This suggests that 2-undecenal might also be safe for plants, although further research is needed to confirm this.
Q9: What is the molecular formula and weight of 2-undecenal?
A9: The molecular formula of 2-undecenal is C11H20O, and its molecular weight is 168.28 g/mol.
Q10: Are there any specific structural features of 2-undecenal that contribute to its biological activity?
A10: Yes, the α,β-unsaturated carbonyl group in 2-undecenal is crucial for its activity [, ]. This moiety is a strong electrophile, capable of reacting with nucleophilic groups in biological systems, potentially disrupting crucial cellular processes.
Q11: How does the length of the carbon chain in 2-undecenal affect its antifungal activity?
A11: Research indicates that antifungal activity increases with chain length up to a certain point. For instance, (E)-2-decenal and (E)-2-undecenal show maximum potency against Saccharomyces cerevisiae, but activity drastically reduces for (E)-2-dodecenal and longer chain alkenals []. This suggests an optimal chain length for interaction with target sites.
Q12: Is 2-undecenal found in food?
A12: Yes, 2-undecenal is a natural constituent of certain foods, contributing to their flavor profile. It is found in cilantro [, ], lemon peel [], and olive oil [, ].
Q13: What kind of aroma does 2-undecenal impart to food?
A13: 2-Undecenal is associated with various aroma descriptors, including "metallic" [, ], "fatty" [, , ], and "green" []. Its perception and contribution to the overall aroma profile can be influenced by its concentration and the presence of other volatile compounds.
Q14: Can 2-undecenal be formed during food processing?
A14: Yes, 2-undecenal can be generated during cooking processes like deep frying [, , , , ] and thermal oxidation of oils [, , ]. It is often considered a marker of lipid oxidation, especially in unsaturated fats.
Q15: Does the presence of 2-undecenal in food pose any health concerns?
A15: While 2-undecenal is generally considered safe at the levels found in food, some unsaturated aldehydes, including 2-alkenals and alka-2,4-dienals, have been associated with potential health concerns at higher concentrations []. More research is needed to fully understand the potential long-term effects of consuming foods with high levels of 2-undecenal.
Q16: What are the common methods for analyzing and quantifying 2-undecenal?
A16: Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify 2-undecenal in various matrices, including plant extracts [, ], food samples [, , , ], and insect emissions [].
Q17: Are there any specific techniques for extracting 2-undecenal from complex matrices?
A17: Several extraction methods have been employed, including solid-phase microextraction (SPME) [, , , ], dynamic headspace sampling [], simultaneous distillation-extraction [], and solvent extraction []. The choice of technique depends on the sample matrix and the desired sensitivity and selectivity.
Q18: Are there any ongoing research efforts to explore the potential applications of 2-undecenal?
A18: Research on 2-undecenal is ongoing, particularly its use as a potential biopesticide [, ] and its role in food flavor [, , ]. Further investigation is needed to fully understand its mode of action, efficacy, and safety in various applications.
Q19: Could 2-undecenal be used as a starting material for synthesizing other compounds?
A19: Yes, 2-undecenal's structure makes it a valuable building block in organic synthesis. For example, it can be used to synthesize fluorinated analogs of insect pheromones, as demonstrated by the synthesis of (3Z,5Z)-5-fluorotetradecadien-1-yl acetate, a fluorinated analog of the sex pheromone of the carpenterworm Prionoxistus robiniae [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


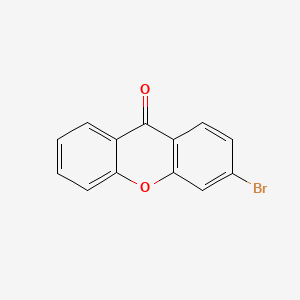

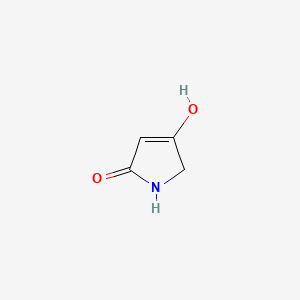
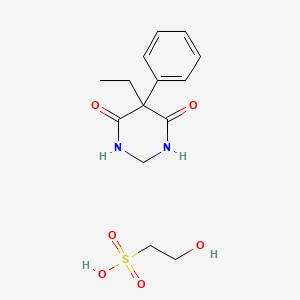
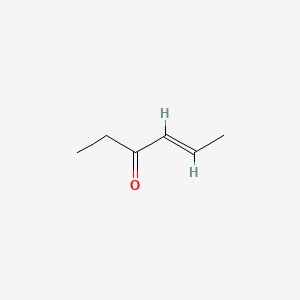

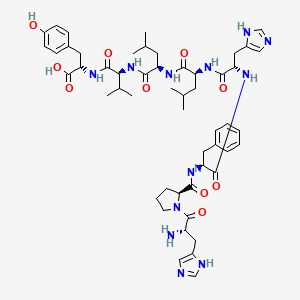
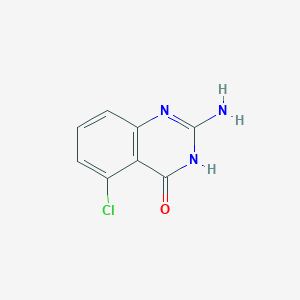
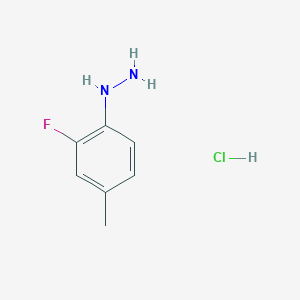
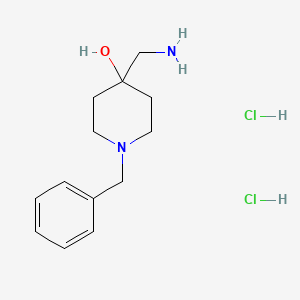
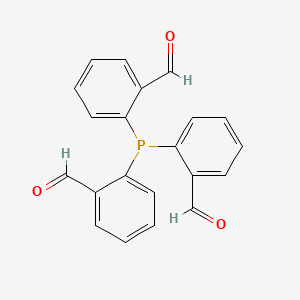

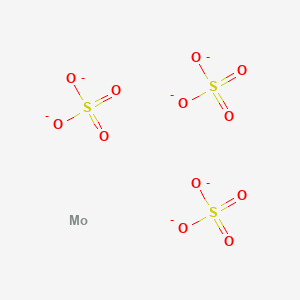
![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
